

physical properties of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-5-ethylphenol**

Cat. No.: **B141507**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **2-Chloro-5-ethylphenol**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Chloro-5-ethylphenol** (CAS No. 153812-97-6). The information herein is compiled to support research and development activities by providing key data points and standardized experimental methodologies for property determination.

Core Physical and Chemical Properties

2-Chloro-5-ethylphenol is an aromatic organic compound with the chemical formula C_8H_9ClO ^{[1][2]}. Its structure consists of a phenol ring substituted with a chlorine atom and an ethyl group. These substitutions influence its physical and chemical characteristics, which are crucial for its handling, application, and behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the key physical properties of **2-Chloro-5-ethylphenol**.

Property	Value	Units	Notes
Molecular Weight	156.61	g/mol	[1] [3] [4]
Molecular Formula	C ₈ H ₉ ClO	-	[1] [2] [3] [4]
CAS Number	153812-97-6	-	[1] [2] [3] [4]
Boiling Point	225.2	°C	At 760 mmHg [1]
Density	1.18	g/cm ³	[1]
Flash Point	90	°C	[1]
Refractive Index	1.555	-	[1]
Vapor Pressure	0.0586	mmHg	At 25 °C [1]
Hydrogen Bond Donor Count	1	-	Computed [1]
Hydrogen Bond Acceptor Count	1	-	Computed [1]
Rotatable Bond Count	1	-	Computed [1]

Note: Data for melting point, specific solubility, and pKa for **2-Chloro-5-ethylphenol** are not readily available in the searched literature. The experimental protocols provided below can be used to determine these properties.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like **2-Chloro-5-ethylphenol**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus or Thiele Tube

- Sample Preparation: A small amount of the crystalline organic compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, filling it to a height of 1-2 mm.
- Apparatus Setup:
 - Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.
 - Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
- Data Recording: Two temperatures are recorded:
 - The temperature at which the first drop of liquid appears.
 - The temperature at which the entire sample has completely liquefied. These two readings constitute the melting point range. For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

- Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube or a fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block heating apparatus. The thermometer bulb and the fusion tube should be at the same level.
- **Heating and Observation:** The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
- **Data Recording:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: For a Solid

- **Mass Measurement:** The mass of a sample of the solid is accurately measured using an analytical balance.
- **Volume Measurement (Water Displacement):** A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.
- **Calculation:** The density is calculated by dividing the mass of the solid by its determined volume.

Methodology: For a Liquid

- **Mass of Empty Container:** The mass of a clean, dry container (e.g., a pycnometer or a graduated cylinder) is measured.
- **Mass of Liquid:** A known volume of the liquid is added to the container, and the total mass is measured. The mass of the liquid is determined by subtracting the mass of the empty container.

- Calculation: The density is calculated by dividing the mass of the liquid by the known volume.

Solubility Determination

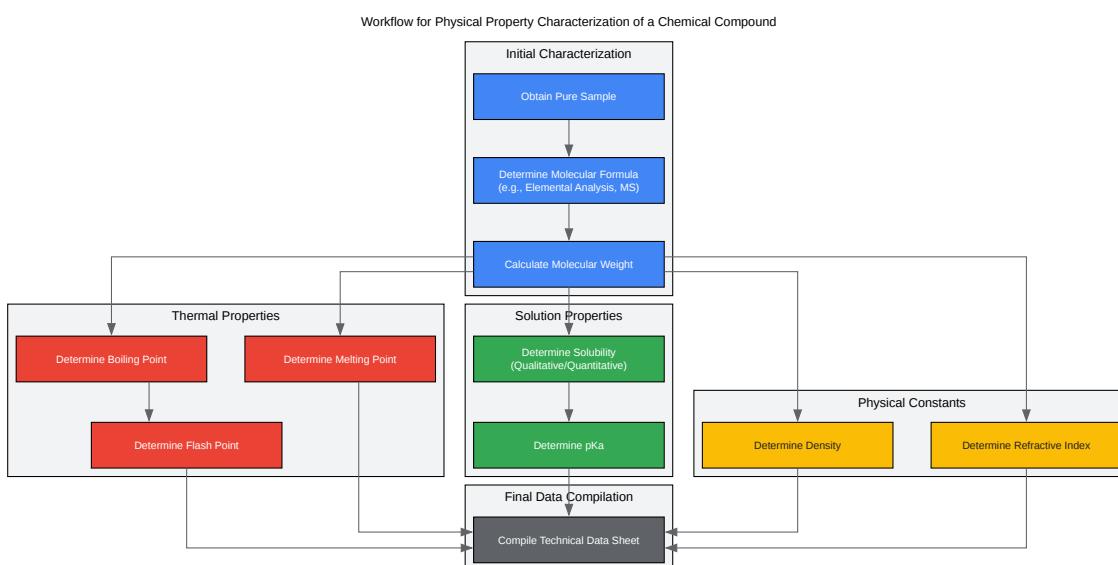
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology: Qualitative Solubility Testing

- Solubility in Water: Approximately 25 mg of the compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is water-soluble, suggesting the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper; a pH below 4 suggests a carboxylic acid, while a pH above 8 suggests an amine.
- Solubility in Aqueous Base (5% NaOH): If the compound is water-insoluble, its solubility in a 5% aqueous sodium hydroxide solution is tested. Solubility in NaOH indicates the presence of an acidic functional group, such as a phenol.
- Solubility in Aqueous Acid (5% HCl): If the compound is insoluble in both water and NaOH, its solubility in 5% hydrochloric acid is tested. Solubility in HCl suggests the presence of a basic functional group, most commonly an amine.

pKa Determination for Phenols

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For phenols, this is typically determined using UV-Vis spectrophotometry.


Methodology: Spectrometric Titration

- Preparation of Solutions: A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., a methanol-water mixture). A series of buffer solutions with known pH values are also prepared.
- Spectra Measurement: A small, constant amount of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

- Data Analysis: The spectra of the fully protonated (acidic) and fully deprotonated (basic) forms of the phenol will differ. A wavelength is chosen where the difference in absorbance between the two forms is maximal. The absorbance at this wavelength is measured for each of the buffered solutions.
- pKa Calculation: The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used in a linear regression analysis by plotting $\log([A^-]/[HA])$ versus pH, where the pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Workflow for characterizing the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- To cite this document: BenchChem. [physical properties of 2-Chloro-5-ethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141507#physical-properties-of-2-chloro-5-ethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com